molecular formula C19H17N5O B14956722 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)acetamide

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)acetamide

Cat. No.: B14956722
M. Wt: 331.4 g/mol
InChI Key: HMJWVTVHIOSGNO-UHFFFAOYSA-N
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Description

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethylpyrimidine with indazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimido[1,2-b]indazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid
  • 2-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetic acid

Uniqueness

Compared to similar compounds, 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-pyridyl)acetamide exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of the pyridylacetamide moiety enhances its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C19H17N5O/c1-12-16(10-18(25)22-14-6-5-9-20-11-14)13(2)24-19(21-12)15-7-3-4-8-17(15)23-24/h3-9,11H,10H2,1-2H3,(H,22,25)

InChI Key

HMJWVTVHIOSGNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)NC4=CN=CC=C4

Origin of Product

United States

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